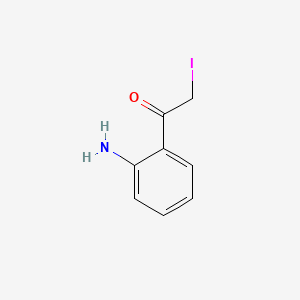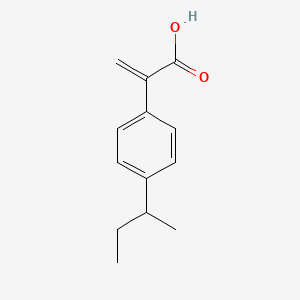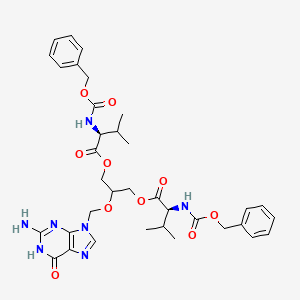
Valganciclovirhydrochloride impurity 25
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5,9-Dioxa-2,12-diazatridecanedioic acid, 7-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]-3,11-bis(1-methylethyl)-4,10-dioxo-, 1,13-bis(phenylmethyl) ester; [2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-[(2S)-2-(benzyloxycarbonylamino)-3-methyl-butanoyl]oxy-propyl] (2S)-2-(benzyloxycarbonylamino)-3-methyl-butanoate” is a complex organic molecule with potential applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of ester and amide bonds. Typical synthetic routes may include:
Esterification: Reacting carboxylic acids with alcohols in the presence of acid catalysts.
Amidation: Forming amide bonds by reacting carboxylic acids or their derivatives with amines.
Purine Derivative Formation: Synthesizing purine derivatives through multi-step organic reactions involving nucleophilic substitutions and cyclizations.
Industrial Production Methods
Industrial production of such complex molecules often involves:
Optimization of Reaction Conditions: Using high-throughput screening to identify optimal conditions for each reaction step.
Scale-Up: Adapting laboratory-scale reactions to industrial-scale processes, ensuring efficiency and yield.
Purification: Employing techniques such as chromatography and crystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound may undergo various chemical reactions, including:
Oxidation: Oxidizing agents can modify the functional groups, potentially altering the compound’s properties.
Reduction: Reducing agents can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitutions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts for esterification and amidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
This compound’s unique structure makes it valuable in various scientific research fields:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Exploring its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Utilizing its chemical properties in the development of new materials or pharmaceuticals.
Mécanisme D'action
The compound’s mechanism of action likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Purine Derivatives: Compounds like adenine and guanine, which are key components of nucleic acids.
Ester and Amide Compounds: Molecules with similar functional groups, such as esters and amides, used in pharmaceuticals and materials science.
Uniqueness
This compound’s uniqueness lies in its combination of multiple functional groups and complex structure, which may confer distinct chemical and biological properties compared to simpler molecules.
Propriétés
Numéro CAS |
130914-77-1 |
|---|---|
Formule moléculaire |
C35H43N7O10 |
Poids moléculaire |
721.8 g/mol |
Nom IUPAC |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]oxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C35H43N7O10/c1-21(2)26(38-34(46)50-15-23-11-7-5-8-12-23)31(44)48-17-25(52-20-42-19-37-28-29(42)40-33(36)41-30(28)43)18-49-32(45)27(22(3)4)39-35(47)51-16-24-13-9-6-10-14-24/h5-14,19,21-22,25-27H,15-18,20H2,1-4H3,(H,38,46)(H,39,47)(H3,36,40,41,43)/t26-,27-/m0/s1 |
Clé InChI |
XIXLYOKREVVILK-SVBPBHIXSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)OCC(COC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1)OCN2C=NC3=C2N=C(NC3=O)N)NC(=O)OCC4=CC=CC=C4 |
SMILES canonique |
CC(C)C(C(=O)OCC(COC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1)OCN2C=NC3=C2N=C(NC3=O)N)NC(=O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



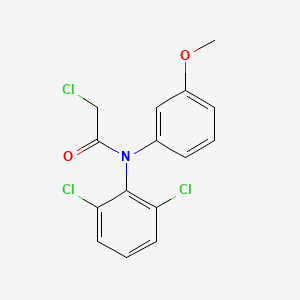
![2-Benzyl-2,8-diazaspiro[4.6]undecane](/img/structure/B13444402.png)
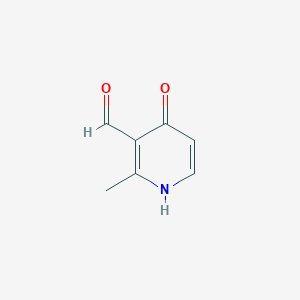
![2'-methyl-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one hydrochloride](/img/structure/B13444413.png)
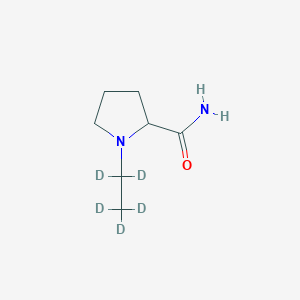
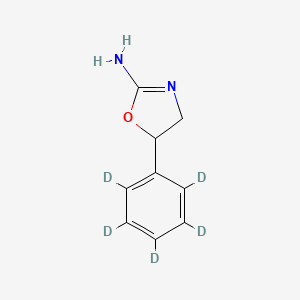
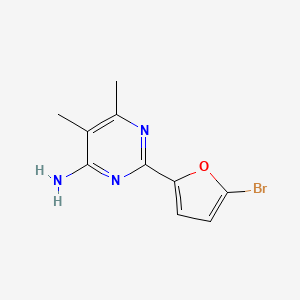
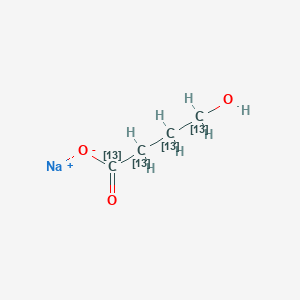
![N-[Methyloxido[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-lambda4-sulfanylidene]urea](/img/structure/B13444449.png)
![3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-1,5-bis[2-(phenylsulfonyl)ethyl]-1H-indole](/img/structure/B13444454.png)

